3-Methyl-1H-indole-2-carbonitrile
Overview
Description
3-Methyl-1H-indole-2-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The indole nucleus is known for its aromatic properties and is a key structural component in various bioactive molecules .
Mechanism of Action
Target of Action
3-Methyl-1H-indole-2-carbonitrile, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions can be crucial in developing new useful derivatives.
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Methyl-1H-indole-2-carbonitrile may have similar effects on cells.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects through similar binding interactions .
Preparation Methods
The synthesis of 3-Methyl-1H-indole-2-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Chemical Reactions Analysis
3-Methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different reduced forms using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
3-Methyl-1H-indole-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Methyl-1H-indole-2-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Methylindole-3-carboxaldehyde: Used in the synthesis of various bioactive compounds. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-methyl-1H-indole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILSNZVQVLOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343938 | |
Record name | 3-Methyl-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13006-59-2 | |
Record name | 3-Methyl-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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